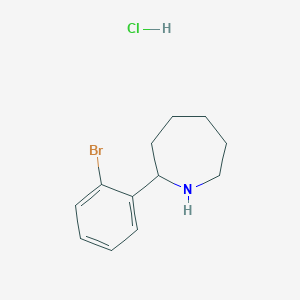

2-(2-Bromophenyl)azepane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromophenyl)azepane hydrochloride is a chemical compound with the molecular formula C12H17BrClN . It is used in scientific research.

Synthesis Analysis

The synthesis of azepane-based compounds, such as 2-(2-Bromophenyl)azepane hydrochloride, involves various synthetic approaches including ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A patent describes the preparation method of a similar compound, 2-bromophenylhydrazine hydrochloride, which involves steps of diazotization, reduction, purification, and salification .Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)azepane hydrochloride consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The average mass is 290.627 Da and the monoisotopic mass is 289.023285 Da .Scientific Research Applications

Synthesis of Non-Fused N-Aryl Azepane Derivatives

2-(2-Bromophenyl)azepane hydrochloride is used in the synthesis of non-fused N-aryl azepane derivatives . These reactions are catalyzed by Pd/LA and proceed smoothly under extremely mild conditions . The resulting products can be easily converted into a range of highly functionalized azepanes .

Formal Synthesis of Proheptazine Derivative

The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .

DFT Calculations

2-(2-Bromophenyl)azepane hydrochloride is used in DFT calculations to reveal the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Biological Applications

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have also found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Research and Development

This compound is used in research and development due to its unique blend of reactivity and selectivity . It is an invaluable tool for researchers and chemists .

Commercial Availability

2-(2-Bromophenyl)azepane hydrochloride is commercially available and can be procured for use in various research applications .

Safety and Hazards

The safety data sheet for a similar compound, bromophenylhydrazine hydrochloride, indicates that it is considered hazardous. It can cause severe skin burns, eye damage, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name |

2-(2-bromophenyl)azepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN.ClH/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12;/h3-4,6-7,12,14H,1-2,5,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSFYVYRDQKRHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)azepane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)